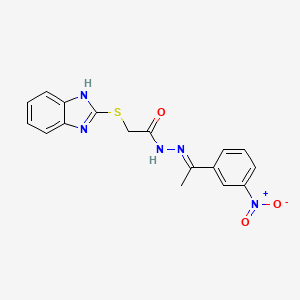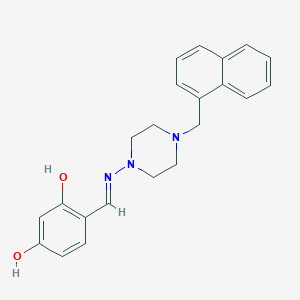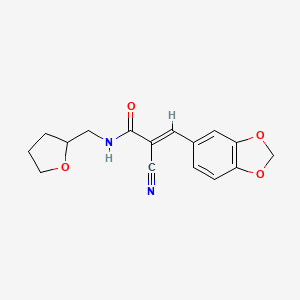![molecular formula C29H31N3O3S B11670186 4-[(benzylsulfanyl)methyl]-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11670186.png)
4-[(benzylsulfanyl)methyl]-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzylsulfanyl group, a piperidinyl group, and a benzohydrazide moiety, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzyl mercaptan with an appropriate aldehyde to form a thioether intermediate. This intermediate is then reacted with a hydrazide derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form alcohols.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, while the piperidinyl moiety can bind to receptors or ion channels. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(morpholin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide
- 4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide
Uniqueness
4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidinyl group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C29H31N3O3S |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
4-(benzylsulfanylmethyl)-N-[(E)-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C29H31N3O3S/c33-28(32-17-5-2-6-18-32)20-35-27-15-11-23(12-16-27)19-30-31-29(34)26-13-9-25(10-14-26)22-36-21-24-7-3-1-4-8-24/h1,3-4,7-16,19H,2,5-6,17-18,20-22H2,(H,31,34)/b30-19+ |
InChI Key |
ZNCCOEIZYDRJML-NDZAJKAJSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)CSCC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)CSCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-Chloro-2-methoxyphenyl)-N-[(N'-cycloheptylidenehydrazinecarbonyl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide](/img/structure/B11670112.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11670114.png)

![4,4'-({4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11670122.png)
![13,13'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(1,4,7,10-tetraoxa-13-azacyclopentadecane)](/img/structure/B11670127.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11670139.png)
![2-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11670143.png)
![ethyl (2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11670146.png)
![[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11670151.png)


![N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B11670164.png)
